Cas no 55432-60-5 (2,4(1H,3h)-pyrimidinedione,5-chloro-1-methyl-)

2,4(1H,3h)-pyrimidinedione,5-chloro-1-methyl- 化学的及び物理的性質
名前と識別子
-
- 2,4(1H,3h)-pyrimidinedione,5-chloro-1-methyl-
-
- MDL: MFCD22373322
2,4(1H,3h)-pyrimidinedione,5-chloro-1-methyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D402973-100g |
1,3,5-trimethyldihydropyrimidine-2,4(1H,3H)-dione |
55432-60-5 | 97% | 100g |
$3400 | 2024-06-05 | |
eNovation Chemicals LLC | D402973-25g |
1,3,5-trimethyldihydropyrimidine-2,4(1H,3H)-dione |
55432-60-5 | 97% | 25g |
$1600 | 2025-02-20 | |
eNovation Chemicals LLC | D402973-25g |
1,3,5-trimethyldihydropyrimidine-2,4(1H,3H)-dione |
55432-60-5 | 97% | 25g |
$1600 | 2024-06-05 | |
eNovation Chemicals LLC | D402973-100g |
1,3,5-trimethyldihydropyrimidine-2,4(1H,3H)-dione |
55432-60-5 | 97% | 100g |
$3400 | 2025-02-20 | |
eNovation Chemicals LLC | D402973-100g |
1,3,5-trimethyldihydropyrimidine-2,4(1H,3H)-dione |
55432-60-5 | 97% | 100g |
$3400 | 2025-02-28 | |
eNovation Chemicals LLC | D402973-25g |
1,3,5-trimethyldihydropyrimidine-2,4(1H,3H)-dione |
55432-60-5 | 97% | 25g |
$1600 | 2025-02-28 |
2,4(1H,3h)-pyrimidinedione,5-chloro-1-methyl- 関連文献
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
2. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
-
Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
-
Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
2,4(1H,3h)-pyrimidinedione,5-chloro-1-methyl-に関する追加情報
Recent Advances in the Study of 5-Chloro-1-methyl-2,4(1H,3H)-pyrimidinedione (CAS: 55432-60-5)
The compound 5-chloro-1-methyl-2,4(1H,3H)-pyrimidinedione (CAS: 55432-60-5) has garnered significant attention in recent years due to its potential applications in pharmaceutical chemistry and drug development. This heterocyclic compound, characterized by its pyrimidine backbone with chloro and methyl substitutions, has been explored for its biological activities, including antiviral, antibacterial, and anticancer properties. Recent studies have focused on its synthesis, structural modifications, and mechanistic investigations to enhance its therapeutic efficacy and reduce potential side effects.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the antiviral potential of 55432-60-5 against RNA viruses, particularly SARS-CoV-2. The study demonstrated that the compound inhibits viral replication by targeting the RNA-dependent RNA polymerase (RdRp) enzyme. Molecular docking simulations revealed strong binding affinity between 55432-60-5 and the active site of RdRp, suggesting its potential as a lead compound for developing broad-spectrum antiviral agents. Further in vitro assays confirmed a 60% reduction in viral load at micromolar concentrations, highlighting its promising antiviral activity.
Another notable advancement was reported in Bioorganic & Medicinal Chemistry Letters (2024), where researchers synthesized a series of derivatives of 5-chloro-1-methyl-2,4(1H,3H)-pyrimidinedione to enhance its antibacterial properties. The study identified a derivative with a trifluoromethyl substitution at the 6-position, which exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) of this derivative was found to be 2 µg/mL, significantly lower than the parent compound. Mechanistic studies suggested that the derivative disrupts bacterial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs).
In the context of anticancer research, a 2024 preprint on ChemRxiv explored the role of 55432-60-5 in inducing apoptosis in colorectal cancer cells. The study utilized CRISPR-Cas9 gene editing to identify potential molecular targets, revealing that the compound upregulates pro-apoptotic proteins such as Bax and downregulates anti-apoptotic proteins like Bcl-2. Flow cytometry analysis showed a 40% increase in apoptotic cells after 48 hours of treatment with 55432-60-5, suggesting its potential as an adjunct therapy in colorectal cancer treatment regimens.
Recent advancements in synthetic methodologies have also been reported. A 2023 article in Organic Process Research & Development described a scalable, one-pot synthesis of 55432-60-5 using microwave-assisted catalysis, achieving an 85% yield with high purity (>99%). This method significantly reduces reaction time and energy consumption compared to traditional synthetic routes, making it more feasible for industrial-scale production. The study also highlighted the environmental benefits of this approach, as it minimizes the use of hazardous solvents.
Despite these promising findings, challenges remain in the clinical translation of 55432-60-5 and its derivatives. Pharmacokinetic studies indicate low oral bioavailability due to poor solubility, prompting ongoing research into formulation strategies such as nanoencapsulation and prodrug design. Additionally, toxicity profiles need further elucidation, particularly regarding long-term effects on non-target cells. Collaborative efforts between academia and industry are essential to address these limitations and advance the compound toward preclinical and clinical trials.
In conclusion, 5-chloro-1-methyl-2,4(1H,3H)-pyrimidinedione (CAS: 55432-60-5) represents a versatile scaffold with significant potential in drug discovery. Recent studies have expanded our understanding of its mechanisms of action and optimized its synthetic pathways, paving the way for future therapeutic applications. Continued research into its derivatives and formulations will be critical to unlocking its full pharmacological potential.
55432-60-5 (2,4(1H,3h)-pyrimidinedione,5-chloro-1-methyl-) 関連製品
- 131496-21-4(2-Hydroxy-1-(naphthalen-1-yl)ethan-1-one)
- 2229177-19-7(3-(oxiran-2-yl)methyl-4,5,6,7-tetrahydro-1H-indazole)
- 2365418-99-9(Methyl 13-amino-2-oxatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3(8),4,6,9,11,13-heptaene-9-carboxylate)
- 2225170-42-1((2-cyclopropyl-4-(methoxycarbonyl)phenyl)boronic acid)
- 1805557-42-9(6-Bromo-2-nitropyridine-3-acetic acid)
- 956252-54-3(1-(4-butoxybenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide)
- 1805245-74-2(5-(Chloromethyl)-4-(difluoromethyl)-2-(trifluoromethoxy)pyridine-3-carboxaldehyde)
- 923131-46-8(ethyl 4-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-amidobenzoate)
- 1804451-80-6(Methyl 4-amino-2-chloro-3-(difluoromethyl)pyridine-5-carboxylate)
- 935456-31-8(1H-Indol-1-amine, 4-chloro-2,3-dihydro-)



